Acetildenafil-d8

Mass Spectrometry Quantitative Analysis Stable Isotope Labeling

Acetildenafil-d8 is the only validated SIL-IS for Acetildenafil quantification in complex matrices. Unlabeled or analog IS introduce unacceptable error from differential ion suppression, extraction recovery, and co-elution – failing FDA/EMA bioanalytical method validation criteria. The +8 Da mass shift ensures unambiguous quantitation of PDE5 inhibitor adulterants in counterfeit drugs, herbal supplements, and biological samples. Essential for forensic, regulatory, and pharmacokinetic laboratories requiring legally defensible data.

Molecular Formula C25H34N6O3
Molecular Weight 474.6 g/mol
Cat. No. B563926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetildenafil-d8
Synonyms5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl_x000B_-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;  Hongdenafil-d8; 
Molecular FormulaC25H34N6O3
Molecular Weight474.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33)/i11D2,12D2,13D2,14D2
InChIKeyRRBRQNALHKQCAI-FUEQIQQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetildenafil-d8: A Deuterated PDE5 Inhibitor Analog as a Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS


Acetildenafil-d8 is a synthetic, deuterium-labeled analog of the phosphodiesterase type 5 (PDE5) inhibitor Acetildenafil, which itself is a structural derivative of Sildenafil . It is characterized by the substitution of eight hydrogen atoms with deuterium at the ethylpiperazinyl moiety, resulting in a molecular formula of C₂₅H₂₆D₈N₆O₃ and a molecular weight of 474.63 g/mol . This isotopic labeling creates a mass difference of +8 Da relative to the unlabeled analyte, enabling its primary use as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays [1]. This compound is not a therapeutic agent; it is exclusively a research tool for the accurate quantification of its unlabeled counterpart, Acetildenafil, a compound frequently encountered as an adulterant in counterfeit pharmaceuticals and herbal dietary supplements [2].

Why Unlabeled Acetildenafil or Other PDE5 Inhibitors Cannot Substitute for Acetildenafil-d8 in Quantitative Bioanalysis


Substituting Acetildenafil-d8 with its unlabeled form (Acetildenafil) or a structurally related PDE5 inhibitor standard (e.g., Sildenafil, Tadalafil) in a quantitative LC-MS/MS method introduces significant, quantifiable error and fails to meet current analytical validation standards [1]. Unlabeled compounds cannot correct for variable extraction recovery, matrix-induced ionization suppression/enhancement, or analyte instability during sample processing because they co-elute and cannot be distinguished by the mass spectrometer from the target analyte . The use of a non-deuterated structural analog as an internal standard leads to different ionization efficiencies and extraction recoveries, resulting in inaccurate quantification. Consequently, for any validated, regulatory-compliant assay for Acetildenafil in complex matrices like plasma, urine, or herbal supplements, the use of a stable isotope-labeled analog such as Acetildenafil-d8 is not just a preference but a methodological requirement for achieving the necessary accuracy, precision, and robustness .

Quantitative Evidence Guide: Differentiating Acetildenafil-d8 for Analytical Procurement


Mass Differentiation for Unambiguous Analyte Discrimination in LC-MS/MS

Acetildenafil-d8 is a true isotopologue of Acetildenafil, incorporating eight deuterium atoms at the ethylpiperazinyl moiety. This results in a molecular weight of 474.63 g/mol, compared to 466.58 g/mol for unlabeled Acetildenafil, creating a +8 Da mass difference . This allows for unequivocal differentiation by mass spectrometry, a capability absent in unlabeled standards. Sildenafil and Tadalafil, common alternative internal standards, have distinct molecular weights (474.6 and 389.4 g/mol, respectively) and different fragmentation patterns, precluding their use as co-eluting internal standards for accurate Acetildenafil quantification [1].

Mass Spectrometry Quantitative Analysis Stable Isotope Labeling

High Isotopic Enrichment Minimizes Signal Interference

The utility of Acetildenafil-d8 as an internal standard is directly proportional to its isotopic purity. This product is specified with an isotopic enrichment of 98% D, meaning 98% of the molecules have the full complement of eight deuterium atoms . This high enrichment minimizes the residual signal from the unlabeled (d0) form, which would otherwise contribute to the analyte (Acetildenafil) channel, causing a positive bias in quantification, especially at low analyte concentrations. This performance characteristic is typically not specified or guaranteed at the same level for alternative, non-deuterated internal standards.

Isotope Dilution Mass Spectrometry Analytical Chemistry Method Validation

Defined and Traceable Purity for Reliable Quantification

As an analytical reference standard, the declared purity of Acetildenafil-d8 is essential for accurate calculations. Typical specifications indicate a purity of ≥98% or a minimum of 95% . Unlike the unlabeled Acetildenafil analyte, which is isolated from complex matrices with variable recovery, the internal standard is spiked at a known, high-purity concentration. Using a standard with a lower or unspecified purity introduces a direct, proportional error into the final quantitative result. This level of purity is typical for a research-grade SIL-IS but differentiates it from lower-grade materials.

Analytical Reference Standard Forensic Toxicology Quality Control

Optimal Research and Industrial Application Scenarios for Acetildenafil-d8


Regulatory and Forensic Quantification of Acetildenafil in Adulterated Supplements

This is the most critical application area. As demonstrated by its use as an internal standard, Acetildenafil-d8 is essential for developing and validating LC-MS/MS methods for the accurate quantification of Acetildenafil in seized counterfeit products and dietary supplements [1]. Regulatory agencies like the FDA and forensic laboratories use such methods to confirm adulteration, quantify the illicit PDE5 inhibitor content, and support legal actions. The use of the deuterated internal standard corrects for the complex matrix effects of herbal powders and capsules, providing legally defensible quantitative data .

Clinical and Preclinical Pharmacokinetic Studies of Acetildenafil

For research groups investigating the metabolism, disposition, or toxicology of Acetildenafil in animal models or human clinical studies, Acetildenafil-d8 is an indispensable tool [1]. When added to plasma or urine samples at the point of collection, it serves as a surrogate calibrator, tracking the analyte through all stages of sample preparation, extraction, and LC-MS/MS analysis. This corrects for analyte losses and variability, enabling the generation of precise and accurate pharmacokinetic profiles (e.g., Cmax, AUC, t1/2) that are crucial for understanding the compound's safety and effects .

Method Development and Validation for Novel Sildenafil Analog Detection

Given the constant emergence of new Sildenafil analog adulterants, analytical chemists require robust, adaptable methods [1]. Acetildenafil-d8 serves as a reliable, commercially available internal standard for method development . Its well-characterized MS/MS fragmentation pattern, derived from the established spectral data for Acetildenafil, allows it to be a stable anchor point when optimizing ion source parameters, chromatography, and MRM transitions for a panel of related PDE5 inhibitors [2]. Its use ensures that new methods achieve the required validation parameters for accuracy and precision from the outset .

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